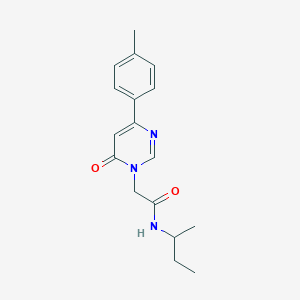

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

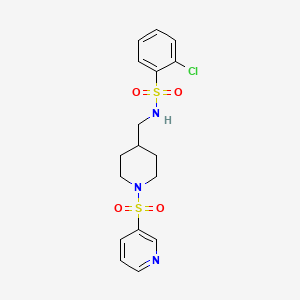

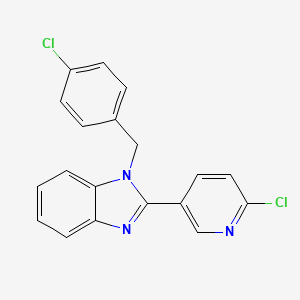

“N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pentanamide group and a p-tolyl group, which is a toluene group substituted at the para position .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of “N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide” is characterized by a pyrrolidine ring, a pentanamide group, and a p-tolyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Antiviral Activity and Pharmacokinetics

Compounds similar to N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide have been studied for their antiviral properties, particularly against human rhinovirus (HRV). An irreversible inhibitor of HRV 3C protease demonstrated potent antiviral activity across all HRV serotypes tested and related picornaviruses. This compound was found to be safe and well-tolerated in human volunteers, highlighting its potential as an orally bioavailable antiviral agent (Patick et al., 2005).

Organic Synthesis and Chemical Transformations

Research on structurally related compounds has explored their formation through the Beckmann rearrangement and their subsequent conversion to various derivatives. These studies underscore the potential of such compounds in organic synthesis, providing pathways to diverse chemical entities with possible applications in drug development and materials science (Savel'ev et al., 2016).

Fungal Metabolites with Biological Activity

The isolation and synthesis of compounds with structural similarities to N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide from fungi, demonstrating anti-juvenile-hormone and insecticidal activity, highlight the potential of such compounds in agrochemical research and pest management strategies (Cantín et al., 1999).

Antifungal and Antimicrobial Applications

The synthesis and structural analysis of compounds related to N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide have revealed their potential in combating fungal and bacterial infections. Preliminary bioassays indicate good antifungal activity against several pathogens, suggesting possible applications in the development of new antimicrobial agents (Si, 2009).

Zukünftige Richtungen

The future directions for “N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide” could involve further studies on its potential biological activities. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, this compound could be a starting point for the development of new drugs with improved properties.

Eigenschaften

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-3-4-5-16(20)18-11-14-10-17(21)19(12-14)15-8-6-13(2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPWQVZNUMCFRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)

![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)

![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)

![N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2694806.png)

![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)